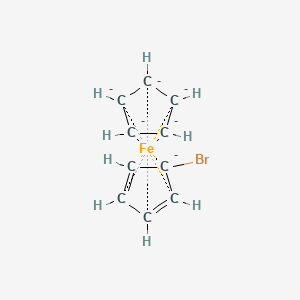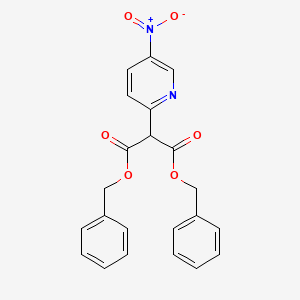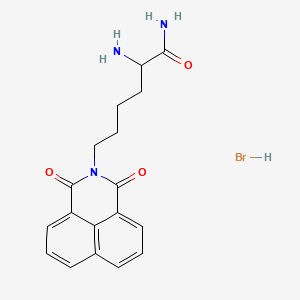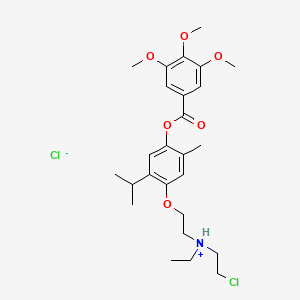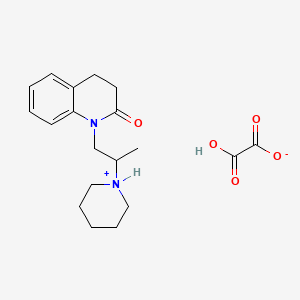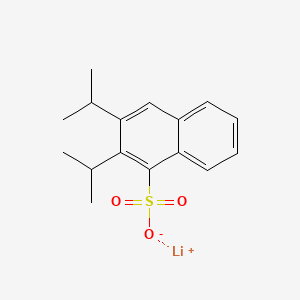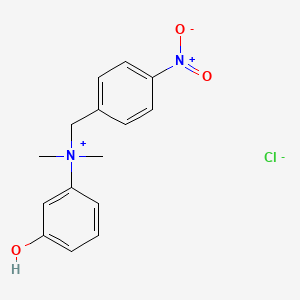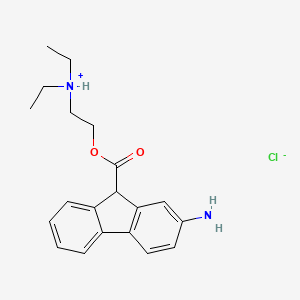
2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride is a complex organic compound with a unique structure that includes a fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride typically involves multiple steps. One common method starts with the preparation of 9H-fluorene-9-carbonyl chloride, which is then reacted with 2-aminoethanol to form the intermediate 2-(2-amino-9H-fluorene-9-carbonyl)oxyethylamine. This intermediate is further reacted with diethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different fluorene derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyl-9H-fluorene-9-carbonyl chloride: Similar in structure but with different functional groups.
9H-Fluorene-9-carbonyl chloride: Another related compound with a similar backbone.
Uniqueness
What sets 2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
63918-44-5 |
|---|---|
Formule moléculaire |
C20H25ClN2O2 |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-22(4-2)11-12-24-20(23)19-17-8-6-5-7-15(17)16-10-9-14(21)13-18(16)19;/h5-10,13,19H,3-4,11-12,21H2,1-2H3;1H |
Clé InChI |
WWNKRYMNNRLGOW-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



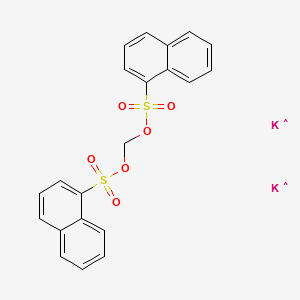
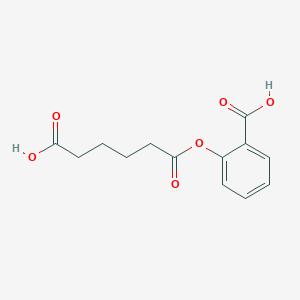
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
